molecular formula C14H15N3OS B3867500 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide

4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide

Cat. No. B3867500
M. Wt: 273.36 g/mol
InChI Key: ZJWRCXBPQHVOKE-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide, also known as MTT, is a synthetic compound that has been widely used in scientific research for many years. It is a yellow-colored compound that is soluble in organic solvents such as ethanol, methanol, and DMSO. MTT is a versatile compound that has been used in various scientific fields, including biochemistry, molecular biology, and pharmacology.

Mechanism of Action

4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is reduced by living cells to formazan through the action of mitochondrial dehydrogenases. The reduction of 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide to formazan is an indicator of mitochondrial activity and cell viability. The reduction of 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide to formazan is a complex process that involves the transfer of electrons from NADH to 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide. The electrons are then transferred to the tetrazolium ring of 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide, resulting in the formation of formazan.
Biochemical and Physiological Effects:
4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has been shown to have several biochemical and physiological effects. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for various inflammatory diseases. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has also been shown to have antioxidant properties, which make it a potential therapeutic agent for oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has several advantages for lab experiments. It is a simple and easy-to-use colorimetric assay that provides a rapid and accurate measurement of cell viability. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is also a cost-effective assay that requires minimal equipment and expertise. However, 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has some limitations. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is not suitable for measuring cell viability in cells that do not have active mitochondrial dehydrogenases. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is also not suitable for measuring cell viability in cells that have a high rate of proliferation.

Future Directions

4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has several potential future directions. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide can be used to study the effects of compounds on mitochondrial function. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide can also be used to study the effects of compounds on oxidative stress and inflammation. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide can be used to develop new therapeutic agents for various diseases. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide can also be used to develop new diagnostic tools for various diseases. The potential future directions of 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide are vast, and further research is needed to fully understand the potential of this compound.
Conclusion:
In conclusion, 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is a versatile compound that has been widely used in scientific research for many years. It is a colorimetric indicator that is used to measure cell viability and proliferation. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has several biochemical and physiological effects and has potential as a therapeutic agent for various diseases. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has several advantages for lab experiments, but also has some limitations. The potential future directions of 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide are vast, and further research is needed to fully understand the potential of this compound.

Scientific Research Applications

4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has been used in various scientific research applications due to its ability to act as a colorimetric indicator. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is reduced by living cells to formazan, which is a purple-colored compound. This reaction is used to measure cell viability and proliferation. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is also used to study the mechanism of action of various drugs and compounds. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is used to evaluate the cytotoxicity of drugs and their effect on cell viability. It is also used to study the effects of compounds on mitochondrial function.

properties

IUPAC Name

4-(dimethylamino)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-17(2)12-7-5-11(6-8-12)14(18)16-15-10-13-4-3-9-19-13/h3-10H,1-2H3,(H,16,18)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWRCXBPQHVOKE-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide

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